molecular formula C24H22FN5O3S B2381886 2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536985-90-7

2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2381886
CAS No.: 536985-90-7
M. Wt: 479.53
InChI Key: SZZNNUWXCGIZRQ-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic triazoloquinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the triazoloquinazoline scaffold are extensively investigated for their diverse pharmacological profiles, which include potential anticancer, antiviral, and anti-inflammatory activities . The mechanism of action for such molecules is often associated with targeted kinase inhibition . For instance, similar 4-anilinoquinazoline and triazoloquinazoline structures have been explored as potent EGFR (Epidermal Growth Factor Receptor) inhibitors, which are crucial targets in oncology research . The specific structure of this compound includes several key modifiable features: a 2-fluorobenzylthio group, which can be critical for receptor binding affinity; 6,6-dimethyl substituents on the tetrahydro ring, which may influence the compound's overall conformation and metabolic stability; and a 4-nitrophenyl group at the 9-position, a common pharmacophore in active pharmaceutical ingredients. In the crystal structure of analogous compounds, the triazoloquinazoline core can form layered structures stabilized by hydrogen bonding and π-stacking interactions, which can inform studies on its solid-state properties and formulation development . This product is provided for non-human research applications only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S/c1-24(2)11-18-20(19(31)12-24)21(14-7-9-16(10-8-14)30(32)33)29-22(26-18)27-23(28-29)34-13-15-5-3-4-6-17(15)25/h3-10,21H,11-13H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZNNUWXCGIZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4F)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties based on recent studies and findings.

Chemical Structure

The chemical structure of the compound includes a triazoloquinazolinone core with various substituents that may influence its biological activity. The presence of a fluorobenzyl group and a nitrophenyl moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline and triazole have been reported to act as potent inhibitors of various cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis . The specific compound is hypothesized to exhibit similar mechanisms due to its structural analogies.

Antimicrobial Properties

Compounds containing triazole and quinazoline rings have shown promising antimicrobial activity. Research indicates that modifications in the aromatic substituents can enhance their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus . The 4-nitrophenyl group in this compound may contribute to its antimicrobial action through electron-withdrawing effects that stabilize reactive intermediates.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. For example:

  • The 2-fluorobenzyl thioether group may enhance lipophilicity, promoting better cell membrane penetration.
  • The dimethyl substitution at position 6 could influence receptor binding affinities and selectivity.

Data Tables

Biological ActivityReference
Anticancer (IC50 < 10 μM)
Antimicrobial (effective against E. coli)
JNK Inhibition (EC50 = 6.23 μM)

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of similar triazoloquinazolines on human cancer cell lines. Results showed that compounds with a similar backbone exhibited IC50 values below 10 μM against breast and lung cancer cells, suggesting significant potential for further development.
  • Antimicrobial Efficacy : A series of compounds were tested against Staphylococcus aureus, revealing that modifications to the nitrophenyl group enhanced antibacterial activity compared to standard antibiotics.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for various therapeutic applications due to its potential as an enzyme inhibitor or receptor modulator . Its structure suggests possible activity against several disease targets:

  • Anticancer Activity: Preliminary studies indicate that derivatives of triazoloquinazolinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Properties: Research has identified similar compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions:

  • Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions to introduce other functional groups, enhancing its versatility for synthesizing more complex molecules.

Biological Research

The unique structural features of this compound make it a subject of interest for studying biological interactions:

  • Structure-Activity Relationship (SAR) Studies: Researchers are investigating how modifications to the core structure affect biological activity, which could lead to the development of more potent derivatives .
  • Molecular Docking Studies: Computational studies are being conducted to predict how this compound binds to specific biological targets, providing insights into its mechanism of action and guiding further modifications for improved efficacy .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazoloquinazolinone derivatives, compounds structurally similar to 2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one were tested against a panel of 60 human cancer cell lines. Results indicated significant cytotoxicity associated with specific substitutions on the quinazolinone core, highlighting the potential for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds revealed effective inhibition against various bacterial strains. The study utilized standard microbiological techniques to assess minimum inhibitory concentrations (MICs), demonstrating that modifications to the sulfur-containing group significantly enhanced antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazoloquinazolinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-(2-fluorobenzylthio), 9-(4-nitrophenyl) C₂₅H₂₁FN₄O₃S 500.53 Nitro, fluorobenzylthio, dimethyl
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(4-hydroxyphenyl) C₁₉H₁₈N₄O₂ 342.38 Hydroxyphenyl, dimethyl
6,6-Dimethyl-2-[(4-nitrobenzyl)sulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(2,3,4-trimethoxyphenyl), 2-(4-nitrobenzylthio) C₂₉H₂₈N₄O₆S 608.63 Trimethoxyphenyl, nitrobenzylthio
6-(4-Fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one 6-(4-fluorophenyl), 9-(2-methylphenyl) C₂₂H₁₉FN₄O 374.42 Fluorophenyl, methylphenyl

Key Observations :

  • The 2-fluorobenzylthio group introduces steric bulk and lipophilicity compared to simpler thioethers (e.g., ) .

Key Findings :

  • The NGPU catalyst system () offers superior efficiency (92% yield, 2.5 h) for triazoloquinazolinones compared to traditional methods .
  • The target compound’s synthesis likely benefits from PEG-400’s solvation properties, enabling rapid reaction completion (~1 h) .

Table 3: Property Comparison Using Computational Models

Compound LogP (Predicted) Solubility (mg/mL) Similarity Index (Tanimoto vs. SAHA*) Bioactivity (Inferred)
Target Compound 3.8 0.12 ~65–70% Potential kinase/HDAC inhibition
Aglaithioduline (Reference) 3.5 0.25 70% HDAC8 inhibition
9-(4-Hydroxyphenyl)-6,6-dimethyl analog 2.9 0.45 N/A Anticancer (MTT assay: IC₅₀ ~10 μM)

*SAHA (suberoylanilide hydroxamic acid) is a reference HDAC inhibitor.

Key Insights :

  • The target compound’s higher LogP (3.8 vs. 2.9 in hydroxyl-substituted analogs) suggests greater membrane permeability but lower aqueous solubility .

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